molecular formula C19H16N4O2 B2615609 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1170091-92-5

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2615609
CAS No.: 1170091-92-5
M. Wt: 332.363
InChI Key: OLRIOPUKFBWZAM-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic chemical hybrid scaffold designed for interdisciplinary research, particularly in medicinal chemistry and drug discovery. This compound integrates two privileged heterocyclic structures: the 1H-pyrazole and the benzoxazole. Pyrazole-based scaffolds are extensively documented in scientific literature for their wide spectrum of biological activities, serving as core structures in compounds with demonstrated anti-inflammatory, antimicrobial, and anticancer properties in preclinical research . The benzoxazole moiety is similarly recognized as a valuable fragment that can contribute to significant biological activity and influence the pharmacodynamic profile of a molecule. The strategic combination of these subunits in a single molecule is intended to create a novel chemical entity for investigating multi-target therapeutic strategies and exploring new structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or a lead structure for developing novel probes and inhibitors. Its potential research applications span across various domains, including the synthesis of new chemical libraries, the identification of hits against novel biological targets in high-throughput screening campaigns, and the study of kinase inhibition pathways, given the established role of related heterocyclic carboxamides in targeted protein inhibition . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-2-23-16(11-12-20-23)18(24)21-14-9-7-13(8-10-14)19-22-15-5-3-4-6-17(15)25-19/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRIOPUKFBWZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Medicinal Chemistry Analogs

Compound 12 Series ():
The 12-series compounds (e.g., 12c, 12d, 12e) share a benzoxazole-thioacetamido-benzamide scaffold. While distinct from the target compound, their structural and functional parallels include:

  • Structural Features : Benzoxazole rings linked via thioacetamido groups to substituted benzamides.
  • Biological Activity : Significant cytotoxicity against HepG2 cells (IC₅₀ values in the micromolar range) and modulation of apoptosis-related proteins (BAX, Bcl-2, Caspase-3). For example, compound 12c showed enhanced apoptotic activity compared to 12d , attributed to its cyclopentyl substituent improving membrane permeability .

N-(1-Ethyl-1H-pyrazol-5-yl)benzamide ():
This analog shares the 1-ethylpyrazole core but lacks the benzoxazole-phenyl moiety. Its simplified structure highlights the importance of the benzoxazole group in enhancing π-π interactions and steric bulk, which may influence receptor binding or material properties .

Material Science Analogs

BOX and trans-BOX2 (): These phenoxazine-benzoxazole hybrids exhibit thermally activated delayed fluorescence (TADF) with short lifetimes (<1 μs) and small singlet-triplet energy gaps (ΔE_ST <0.1 eV). The benzoxazole moiety contributes to electron-deficient character, enhancing charge-transfer efficiency.

4-TBOPO ():
Tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide (4-TBOPO) demonstrates blue emission under UV light (365 nm). Its rigid benzoxazole-phenyl structure contrasts with the target compound’s flexible ethyl-pyrazole group, suggesting differences in thermal stability and luminescent quantum yield .

Key Data Tables

Table 1: Structural and Functional Comparison of Medicinal Analogs

Compound Core Structure Key Substituents Biological Activity (HepG2 IC₅₀) Apoptotic Protein Modulation
Target Compound Pyrazole-carboxamide 1-Ethyl, 4-benzoxazolylphenyl Not reported Not reported
12c () Benzamide-thioacetamido-benzoxazole Cyclopentyl, 5-methylbenzoxazole ~10 μM ↑BAX, ↓Bcl-2, ↑Caspase-3
12d () Benzamide-thioacetamido-benzoxazole tert-Butyl, unsubstituted benzoxazole ~25 μM Moderate apoptotic activity

Table 2: Optoelectronic Properties of Material Analogs

Compound Emission Color TADF Lifetime (μs) ΔE_ST (eV) Application
BOX () Not specified <1 <0.1 OLED emitters
4-TBOPO () Blue Not reported Not reported OLED host materials

Research Findings and Implications

  • Medicinal Potential: The benzoxazole-pyrazole hybrid may enhance cytotoxicity compared to simpler pyrazole derivatives (e.g., ) due to improved target engagement via the benzoxazole’s planar structure. However, substituent choice (e.g., ethyl vs. tert-butyl) critically impacts pharmacokinetics .
  • Material Science: Benzoxazole-containing compounds like BOX and 4-TBOPO demonstrate that electron-deficient heterocycles are advantageous for TADF.

Biological Activity

The compound N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H18_{18}N4_{4}O
  • Molecular Weight : 318.37 g/mol
  • IUPAC Name : this compound

This compound features a pyrazole ring linked to a benzo[d]oxazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains.

CompoundActivityConcentrationReference
4bAntimicrobial against E. coli, Bacillus subtilis40 µg/mL
16Anti-tubercular against Mycobacterium tuberculosis6.25 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundCytokine Inhibition (%)Reference
4TNF-α: 61–85%, IL-6: 76–93% at 10 µM
DexamethasoneTNF-α: 76%, IL-6: 86% at 1 µM

Anticancer Activity

Pyrazole derivatives are also being explored for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation.

Case Studies

  • MCF-7 Cell Line : A study indicated that analogs of pyrazole derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting significant anticancer activity.
    CompoundIC50 (µM)Mechanism
    17a0.65Induces apoptosis via p53 pathway activation
    17b2.41Similar mechanism as above
  • In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of this compound.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : Pyrazole compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Cytokine Modulation : They can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation and potentially impacting tumor microenvironments.
  • Induction of Apoptosis : The activation of apoptotic pathways (e.g., p53 signaling) leads to cancer cell death.

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